molecular formula C11H20O B8591558 2-Methyl-6-tert-butylcyclohexanone

2-Methyl-6-tert-butylcyclohexanone

Cat. No. B8591558
M. Wt: 168.28 g/mol
InChI Key: CPAAGQUJGLNKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931298

Procedure details

In a pressure reaction vessel was placed 0.55 mole parts of 2-methyl-6-tert-butylphenol, 0.55 mole parts of 2-methyl-6-tert-butylcyclohexanone, 0.0045 mole parts of palladium (5 weight per cent on charcoal support) and 3 mole parts of ammonia. The vessel was sealed and, while stirring, heated to 250°C. (Water was not added in this example because the initial reaction of ammonia with cyclohexanone produced 0.55 mole part of water.) The mixture was stirred at this temperature for 3 hours and then cooled and distilled, giving a 46.8 per cent conversion to 2-methyl-6-tert-butyl aniline. The yield of 2-methyl-6-tert-butyl aniline based on consumed phenol was about 98 per cent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1O.CC1CCCC(C(C)(C)C)C1=O.[NH3:25].C1(=O)CCCCC1>[Pd].O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:3]=1[NH2:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)C(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a pressure reaction vessel
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
STIRRING
Type
STIRRING
Details
) The mixture was stirred at this temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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